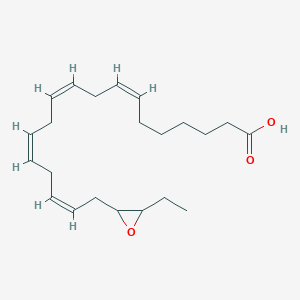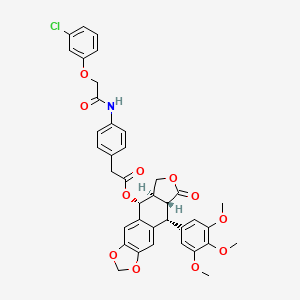
Tubulin/AKT1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/AKT1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of key intermediates: This may include the preparation of phenoxyacetamide and phenylacetate derivatives.
Coupling reactions: These intermediates are then coupled under specific conditions, often involving catalysts and solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin/AKT1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with new functional groups, potentially enhancing the compound’s activity .
Applications De Recherche Scientifique
Tubulin/AKT1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is primarily used in the study of non-small-cell lung cancer (NSCLC) due to its ability to inhibit cell proliferation and induce apoptosis
Cell Biology: The compound is used to study the role of tubulin polymerization and the AKT signaling pathway in cell division and migration
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting tubulin and AKT pathways
Biochemical Studies: Researchers use this compound to investigate the biochemical mechanisms underlying tubulin polymerization and AKT pathway activation
Mécanisme D'action
Tubulin/AKT1-IN-1 exerts its effects by inhibiting both tubulin polymerization and the AKT signaling pathway. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division and intracellular transport. By inhibiting this process, the compound disrupts cell division and induces apoptosis .
The AKT signaling pathway is involved in cell survival, proliferation, and metabolism. This compound inhibits the activation of this pathway, leading to reduced cell proliferation and increased apoptosis. The compound targets specific molecular components of the AKT pathway, including AKT1, to achieve these effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
GSK2110183: An AKT inhibitor with potent anticancer effects.
GSK2141795: Another AKT inhibitor used in combination with MEK inhibitors for enhanced anticancer effects.
Miltefosine: An inhibitor of tubulin polymerization with applications in cancer research.
Uniqueness
Tubulin/AKT1-IN-1 is unique due to its dual-targeting mechanism, inhibiting both tubulin polymerization and the AKT signaling pathway. This dual inhibition enhances its anticancer properties, making it more effective than compounds targeting only one pathway .
Propriétés
Formule moléculaire |
C38H34ClNO11 |
|---|---|
Poids moléculaire |
716.1 g/mol |
Nom IUPAC |
[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate |
InChI |
InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1 |
Clé InChI |
FWYFRBAYAJMYIU-RZCPZBNCSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


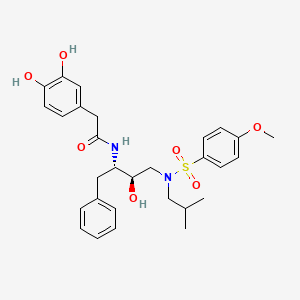
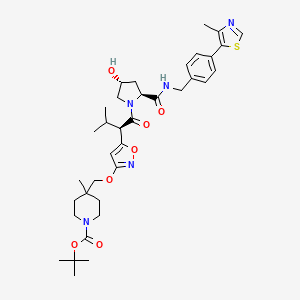
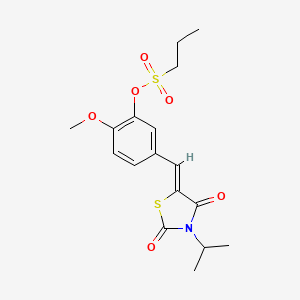
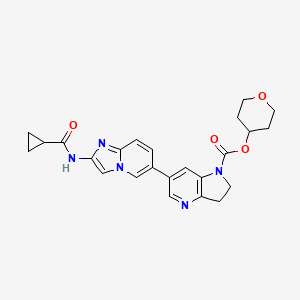
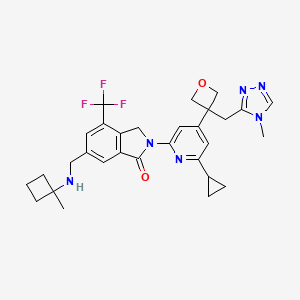
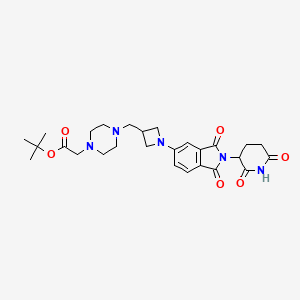
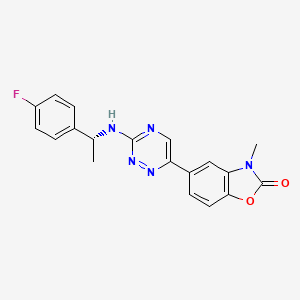

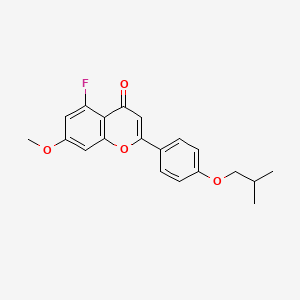
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

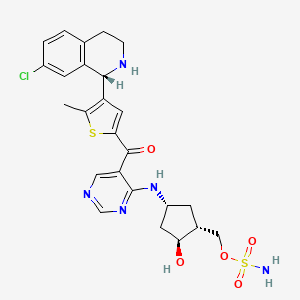
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
